molecular formula C19H25N5O4 B11238571 ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)acetate

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)acetate

Cat. No.: B11238571
M. Wt: 387.4 g/mol
InChI Key: FNFUPOZYJKUDOQ-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE is a complex organic compound that features a pyrazole ring and a hexahydroquinazolinone moiety

Properties

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]acetate

InChI

InChI=1S/C19H25N5O4/c1-4-28-17(26)10-20-16(25)11-23-18(27)14-7-5-6-8-15(14)21-19(23)24-13(3)9-12(2)22-24/h9H,4-8,10-11H2,1-3H3,(H,20,25)

InChI Key

FNFUPOZYJKUDOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C2=C(CCCC2)N=C1N3C(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the carbonyl groups.

    Substitution Products: Substituted amides or esters.

Scientific Research Applications

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE is unique due to the combination of the pyrazole ring and hexahydroquinazolinone moiety in a single molecule. This unique structure provides it with distinct chemical and biological properties that are not observed in simpler analogs .

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